4-{[2-(Sulfosulfanyl)ethyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(Sulfosulfanyl)ethyl]amino}butanoic acid is an organic compound with a unique structure that includes both amino and sulfosulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Sulfosulfanyl)ethyl]amino}butanoic acid typically involves the reaction of 4-aminobutanoic acid with a sulfosulfanyl-containing reagent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Sulfosulfanyl)ethyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfosulfanyl group can be oxidized to form sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfosulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfonic acids, primary amines, and substituted derivatives of this compound.
Scientific Research Applications
4-{[2-(Sulfosulfanyl)ethyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(Sulfosulfanyl)ethyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfosulfanyl group can form covalent bonds with these targets, leading to changes in their activity and function. The amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanoic acid: A simpler analog without the sulfosulfanyl group.
Sulfosulfanyl-containing amino acids: Compounds with similar functional groups but different backbone structures.
Uniqueness
4-{[2-(Sulfosulfanyl)ethyl]amino}butanoic acid is unique due to the presence of both amino and sulfosulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
62209-46-5 |
---|---|
Molecular Formula |
C6H13NO5S2 |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
4-(2-sulfosulfanylethylamino)butanoic acid |
InChI |
InChI=1S/C6H13NO5S2/c8-6(9)2-1-3-7-4-5-13-14(10,11)12/h7H,1-5H2,(H,8,9)(H,10,11,12) |
InChI Key |
YPGAUOAIYMWBCI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.